molecular formula C₃₆H₂₆D₉N₃O₄ B1153162 NDT 9513727-d9

NDT 9513727-d9

Cat. No.: B1153162
M. Wt: 582.74
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Complement System and C5a Receptor Pathway in Biological Processes

The complement system is a cornerstone of innate immunity, comprising a network of over 50 soluble and cell-bound proteins that act as a cascade to defend against pathogens and clear damaged cells. nih.govresearchgate.net Activation of this system occurs via three primary pathways: the classical, lectin, and alternative pathways. nih.gov A central event in all three pathways is the cleavage of the C5 protein by C5 convertase, which generates two potent fragments: the larger C5b, which initiates the formation of the membrane attack complex (MAC), and the smaller, highly inflammatory C5a anaphylatoxin. nih.govcreative-biolabs.com

C5a is a 74-amino acid glycoprotein (B1211001) that exerts its powerful biological effects by binding to at least two G protein-coupled receptors (GPCRs): the C5a receptor 1 (C5aR1, also known as CD88) and the C5a receptor 2 (C5aR2, or C5L2). nih.govwikipedia.org C5aR1 is considered the primary signaling receptor, expressed on a wide variety of cells, particularly immune cells like neutrophils, macrophages, monocytes, and T cells. nih.govnih.govwikipedia.org

The activation of the C5a-C5aR1 pathway triggers a multitude of biological processes:

Inflammation and Chemotaxis: C5a is one of the most potent chemoattractants, recruiting neutrophils, eosinophils, and monocytes to sites of inflammation. wikipedia.orgbohrium.com

Immune Cell Activation: It stimulates the release of pro-inflammatory cytokines (like IL-1, IL-6, and TNF-α) and enhances oxidative burst and degranulation in neutrophils and macrophages. nih.govcreative-biolabs.comncats.io

Modulation of Immune Responses: The pathway plays a complex role in modulating both innate and adaptive immunity, influencing T-cell differentiation and the interaction between antigen-presenting cells and T cells. nih.gov

While crucial for host defense, dysregulation of the complement system and excessive C5a production are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, asthma, and neuroinflammatory conditions. nih.govcreative-biolabs.com

Rationale for Pharmacological Modulation of the C5a Receptor in Preclinical Research

The central role of the C5a-C5aR1 axis in driving inflammation has made it a highly attractive target for pharmacological intervention. nih.gov The rationale for modulating this receptor in preclinical research is based on the hypothesis that specific antagonism of C5aR1 could ameliorate the pathological inflammation seen in various diseases without completely shutting down the protective functions of the broader complement system. nih.govresearchgate.net

Research has focused on developing specific, potent, and orally bioavailable small-molecule antagonists to probe the function of C5aR1 and to validate it as a therapeutic target. nih.gov The lack of such tools historically limited the clinical investigation of the C5a receptor. researchgate.net The development of selective C5aR1 inhibitors allows researchers to dissect the receptor's role in complex disease models, from acute inflammatory events like sepsis to chronic conditions such as arthritis and neurodegenerative diseases. bohrium.comprinceton.edunih.gov These research probes are essential for understanding the potential benefits of targeting this pathway for future therapeutic development. nih.gov

Historical Context of NDT 9513727-d9 Discovery and Development as a Research Probe

NDT 9513727, the parent compound of this compound, was discovered and characterized by scientists at Neurogen Corporation. nih.gov Its development emerged from a concerted effort combining medicinal chemistry with in vitro affinity and functional assays to identify a novel, potent, and selective small-molecule modulator of the human C5a receptor. nih.govresearchgate.net

Identified as N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, NDT 9513727 was distinguished as a C5aR1 inverse agonist. nih.govcaymanchem.com This means that in addition to blocking the receptor's activation by C5a, it can also reduce its basal, or constitutive, signaling activity. researchgate.netnih.gov This property was demonstrated in assays where NDT 9513727 decreased baseline GTPγS binding in cell membranes expressing the receptor. researchgate.net

Preclinical studies revealed that NDT 9513727 is a potent and selective inhibitor of the human C5aR1, with significantly lower affinity for the rat and mouse receptors. caymanchem.comtocris.comrndsystems.com Its efficacy was demonstrated by its ability to block various C5a-stimulated cellular responses, including calcium mobilization, degranulation, and chemotaxis. ncats.ionih.gov The compound's oral bioavailability and in vivo activity were confirmed in animal models, such as its ability to prevent C5a-induced neutropenia in gerbils and cynomolgus macaques. nih.govcaymanchem.com

A pivotal moment in its establishment as a key research probe was the 2018 publication detailing the crystal structure of the human C5a receptor in a bound state with NDT 9513727. caymanchem.com This provided invaluable structural insight into how small molecules can antagonize the receptor, further solidifying the compound's role as a critical tool for studying the C5a-C5aR1 signaling axis.

Research Findings for NDT 9513727

Table 1: Chemical and Physical Properties of NDT 9513727

Property Value Source
Formal Name N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine nih.govcaymanchem.com
CAS Number 439571-48-9 caymanchem.comrndsystems.com
Molecular Formula C₃₆H₃₅N₃O₄ caymanchem.comrndsystems.com

| Molecular Weight | 573.7 g/mol | caymanchem.com |

Table 2: In Vitro Activity and Potency of NDT 9513727

Assay Cell Type/System IC₅₀ Value (nM) Source
C5a Competition Radioligand Binding Human Recombinant C5aR 11.6 nih.govcaymanchem.com
Inhibition of C5a-stimulated Degranulation U937 Cells 7.1 caymanchem.comtocris.com
Inhibition of C5a-stimulated GTPγS Binding Sf9 Cell Membranes (hC5aR) 9.2 researchgate.net
Inhibition of C5a-stimulated Ca²⁺ Mobilization U937 Cells 1.1 - 9.2 (range) nih.gov

| Inhibition of C5a-stimulated Chemotaxis | Various Cell Types | 1.1 - 9.2 (range) | nih.gov |

Table 3: Species Selectivity of NDT 9513727

Species Receptor IC₅₀ Value (nM) Source
Human (recombinant) 11.6 caymanchem.comtocris.com
Macaque (recombinant) 7.3 caymanchem.com
Gerbil (recombinant) 6.4 caymanchem.com
Rat (recombinant) > 10,000 caymanchem.comtocris.com

| Mouse (recombinant) | > 10,000 | caymanchem.comtocris.com |

Properties

Molecular Formula

C₃₆H₂₆D₉N₃O₄

Molecular Weight

582.74

Synonyms

N,N-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine-d9

Origin of Product

United States

Medicinal Chemistry and Synthetic Strategies for Ndt 9513727 D9

Synthetic Methodologies for NDT 9513727 and its Deuterated Analogues

While the precise, step-by-step synthetic route for NDT 9513727 is not extensively detailed in publicly available literature, its complex structure, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, suggests a multi-step synthesis involving the construction of the substituted imidazole (B134444) core followed by functionalization.

A plausible synthetic approach would likely involve the Debus-Radziszewski imidazole synthesis , a well-established method for creating substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org In the context of NDT 9513727, this could involve the reaction of benzil (1,2-diphenylethane-1,2-dione) with an appropriate aldehyde and a primary amine to form the 1,2,4-trisubstituted imidazole ring.

Subsequent steps would involve the introduction of the methanamine group at the C5 position of the imidazole ring, followed by the N,N-dialkylation with piperonylmethyl halides (1,3-benzodioxol-5-ylmethyl halide) to yield the final NDT 9513727 molecule. The synthesis of the key intermediate, N,N-bis(1,3-benzodioxol-5-ylmethyl)amine, can be achieved from piperonylamine. chemicalbook.com

The synthesis of the deuterated analogue, NDT 9513727-d9, would likely follow a similar pathway, with the introduction of deuterium atoms at a late stage to avoid isotopic scrambling. The nine deuterium atoms are typically introduced on a metabolically susceptible site of the molecule to enhance its pharmacokinetic profile for research purposes.

Reactant Type Potential Reagents Reaction
DicarbonylBenzilImidazole ring formation
AldehydePhenylglyoxalImidazole ring formation
AmineButylamineImidazole ring formation
Alkylating Agent1,3-Benzodioxol-5-ylmethyl halideN-alkylation

Isotopic Labeling Approaches for this compound in Research (e.g., deuterium incorporation)

Deuterium-labeled compounds are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms into a molecule, such as NDT 9513727, can slow down its metabolism by the kinetic isotope effect, leading to a longer half-life and reduced metabolite-driven toxicities.

Several methods can be employed for the synthesis of deuterated compounds. clearsynth.com For this compound, the deuterium atoms are likely incorporated into one of the phenyl rings or the butyl chain. Common isotopic labeling strategies include:

Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a heavy water (D₂O) source and a metal catalyst (e.g., palladium) to exchange hydrogen atoms with deuterium atoms on the aromatic rings or alkyl chains. rsc.org

Use of Deuterated Precursors: The synthesis can be initiated with starting materials that already contain deuterium atoms at the desired positions.

Photochemical Methods: Visible-light induced deuteration offers a mild and selective method for deuterium incorporation into complex organic molecules. rsc.org

The choice of labeling method depends on the desired position of the deuterium atoms and the stability of the molecule under the reaction conditions. For this compound, a late-stage deuterium incorporation would be preferable to maximize the efficiency of the synthesis.

Labeling Method Deuterium Source Advantages
Catalytic H-D ExchangeD₂OCost-effective, versatile
Deuterated PrecursorsDeuterated starting materialsHigh isotopic purity
Photochemical DeuterationD₂O or other deuterium donorsMild reaction conditions, high selectivity

Structure-Activity Relationship (SAR) Studies of NDT 9513727 and its Chemical Modifications

The discovery of NDT 9513727 was the result of integrated in vitro affinity and functional assays coupled with medicinal chemistry efforts. nih.gov Structure-activity relationship (SAR) studies are fundamental in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

The crystal structure of the C5a receptor bound to NDT 9513727 reveals that the molecule binds to an extra-helical site, distinct from the binding site of the endogenous ligand C5a. researchgate.net This allosteric binding mode is a key feature of its inverse agonist activity.

Key structural features of NDT 9513727 that are likely important for its activity include:

The Trisubstituted Imidazole Core: This central scaffold provides the rigid framework for the spatial orientation of the other functional groups.

The Two Phenyl Groups at C2 and C4: These aromatic rings likely engage in hydrophobic and/or pi-stacking interactions within the receptor binding pocket.

The N,N-bis(1,3-benzodioxol-5-ylmethyl)methanamine Group at C5: This bulky substituent is crucial for the potent inverse agonist activity, likely through extensive interactions with the receptor.

SAR studies would involve systematic modifications of these different parts of the molecule to probe their importance for receptor binding and functional activity. For instance, modifying the substituents on the phenyl rings, altering the length of the alkyl chain at N1, and replacing the benzodioxole moieties could provide valuable insights into the key interactions between NDT 9513727 and the C5a receptor.

Molecular Fragment Potential Modifications Expected Impact on Activity
C2, C4 Phenyl GroupsIntroduction of electron-donating or -withdrawing groupsAlteration of electronic properties and binding interactions
N1 Butyl GroupVariation of alkyl chain length and branchingModulation of lipophilicity and binding affinity
C5 SubstituentReplacement of benzodioxole rings with other heterocyclesProbing the importance of specific hydrogen bonding and hydrophobic interactions

Design and Synthesis of Novel C5a Receptor Modulators Based on this compound Scaffold

The unique allosteric binding mode and potent inverse agonist activity of NDT 9513727 make its scaffold an attractive starting point for the design of novel C5a receptor modulators. The deuterated version, this compound, provides a stable platform for such medicinal chemistry efforts.

The design of new modulators would be guided by the existing SAR data and the crystal structure of the NDT 9513727-C5aR complex. The goal would be to develop new compounds with improved properties, such as enhanced potency, selectivity, or a more favorable pharmacokinetic profile.

Strategies for the design and synthesis of novel modulators could include:

Scaffold Hopping: Replacing the central imidazole core with other heterocyclic systems while maintaining the key pharmacophoric features.

Fragment-Based Drug Design: Utilizing structural information to design smaller fragments that can bind to specific sub-pockets of the allosteric site and then linking them together to create novel ligands.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or other ADME properties.

The synthesis of these new analogues would leverage modern synthetic organic chemistry techniques, including combinatorial chemistry and parallel synthesis, to rapidly generate a library of compounds for biological evaluation. nih.gov The ultimate aim is to identify new chemical entities with the potential for therapeutic intervention in C5a-mediated inflammatory diseases.

Molecular Pharmacology and Receptor Interactions of Ndt 9513727 D9

Characterization of NDT 9513727-d9 Binding Affinity and Selectivity to C5a Receptors

NDT 9513727 is a potent and selective small-molecule ligand for the human C5a receptor. lgcstandards.comcaymanchem.com Its binding characteristics have been determined through competitive radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the receptor. caymanchem.comnih.gov

In C5a competition radioligand binding experiments using membranes from cells expressing the human C5a receptor, NDT 9513727 demonstrated a high affinity for the receptor. caymanchem.comnih.gov The compound exhibited an IC₅₀ value of 11.6 nM, indicating its potent ability to occupy the C5a receptor. caymanchem.comnih.govncats.io This classifies it as a high-affinity competitive antagonist at the human C5aR. caymanchem.comncats.io The compound is also described as a negative allosteric modulator (NAM). nih.govrndsystems.com

Table 1: Binding Affinity of NDT 9513727 for Human C5a Receptor

Compound Assay Type Receptor IC₅₀ (nM)

Data sourced from multiple studies. caymanchem.comnih.govncats.io

While the binding affinity (a measure of equilibrium) of NDT 9513727 has been well-defined, detailed studies reporting the kinetic parameters of its interaction with the C5a receptor, such as the association rate constant (k_on) and dissociation rate constant (k_off), are not extensively available in the reviewed scientific literature. Such kinetic studies would provide deeper insights into the dynamics of the ligand-receptor binding and unbinding process. mdpi.commdpi.com

Investigation of this compound as a C5a Receptor Inverse Agonist

NDT 9513727 is not merely a silent antagonist but functions as a potent inverse agonist at the human C5a receptor. lgcstandards.comcaymanchem.comresearchgate.net This means it not only blocks the action of the endogenous agonist (C5a) but also reduces the basal, or constitutive, activity of the receptor in the absence of any agonist. pharmaffiliates.comlgcstandards.com

The inverse agonist properties of NDT 9513727 have been demonstrated using functional assays that measure G protein activation, a key step in C5aR signaling. In a guanosine (B1672433) 5'-3-O-(thio)triphosphate (GTPγS) binding assay using Sf9 cell membranes expressing the human C5aR, NDT 9513727 was shown to dose-dependently decrease the baseline GTPγS binding signal. pharmaffiliates.comlgcstandards.com This reduction of constitutive receptor activity in the absence of C5a stimulation is the hallmark of an inverse agonist. pharmaffiliates.com In this inverse agonist mode, NDT 9513727 exhibited an IC₅₀ value of 5.7 nM. pharmaffiliates.comresearchgate.net

Furthermore, in antagonist mode, NDT 9513727 potently inhibited C5a-stimulated GTPγS binding with an IC₅₀ of 9.2 nM. pharmaffiliates.comlgcstandards.com It also inhibited other C5a-stimulated responses in various cell types, such as Ca²⁺ mobilization, degranulation, and chemotaxis, with IC₅₀ values ranging from 1.1 to 9.2 nM. lgcstandards.comcaymanchem.com

The distinction between NDT 9513727's inverse agonism and neutral antagonism is clearly illustrated in comparative functional assays. pharmaffiliates.com For instance, when tested alongside a neutral antagonist, AcF[OPdChaWr], in a C5a-stimulated GTPγS binding assay, both compounds blocked the C5a-induced signal. pharmaffiliates.com However, the neutral antagonist only returned the signal to the basal level (IC₅₀ ≈ 222 nM). pharmaffiliates.com In contrast, NDT 9513727 dose-dependently reversed the C5a-induced response to a level significantly below the baseline, demonstrating its ability to shut down the receptor's intrinsic activity. pharmaffiliates.comlgcstandards.com The neutral antagonist, AcF[OPdChaWr], had no effect on the basal GTPγS binding activity when tested in the absence of C5a, unlike NDT 9513727. pharmaffiliates.com

Species Selectivity and Receptor Subtype Specificity of this compound Across Mammalian C5a Receptors

NDT 9513727 exhibits marked species selectivity for the C5a receptor. lgcstandards.comnih.gov It is highly potent at primate (human and cynomolgus macaque) and gerbil C5a receptors but shows significantly lower affinity for rodent C5a receptors. nih.govncats.io

Specifically, its IC₅₀ value for the cynomolgus macaque C5aR is 7.3 nM and for the gerbil C5aR is 6.4 nM, both comparable to its potency at the human receptor. ncats.io In stark contrast, the IC₅₀ values for both rat and mouse C5a receptors are greater than 10,000 nM. nih.govncats.iorndsystems.com This high degree of selectivity makes it a valuable tool for studying C5aR function in primate and gerbil models but limits its utility in rat and mouse studies. researchgate.netncats.io

Structural studies have provided a basis for this species selectivity. The crystal structure of C5aR1 in complex with NDT 9513727 reveals that the compound binds in an extra-helical pocket. researchgate.net A key interaction between the compound and the amino acid residue Tryptophan 213 (Trp213⁵·⁴⁹) appears to be a critical determinant of this species selectivity. researchgate.net

Table 2: Species Selectivity of NDT 9513727 at C5a Receptors

Species Receptor IC₅₀ (nM)
Human C5aR 11.6
Cynomolgus Macaque C5aR 7.3
Gerbil C5aR 6.4
Rat C5aR >10,000

Data sourced from Cayman Chemical and Tocris Bioscience, citing Brodbeck et al., 2008. nih.govncats.io

Table 3: List of Compounds Mentioned

Compound Name Full Chemical Name or Description
This compound Deuterated analogue of NDT 9513727
NDT 9513727 N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine

Allosteric Modulation Properties of this compound on C5a Receptor Function

NDT 9513727 is a potent and selective small-molecule modulator of the human complement C5a receptor (C5aR), a G-protein-coupled receptor (GPCR) pivotal to inflammatory responses. nih.govnih.gov Research has identified NDT 9513727 as a negative allosteric modulator (NAM) and an inverse agonist of C5aR. nih.govtocris.comrndsystems.com Its allosteric action was definitively revealed through structural studies, which showed it binds to an extra-helical site on the receptor, distinct from the binding site of the endogenous agonist C5a. caymanchem.comnih.govguidetoimmunopharmacology.org This allosteric binding mechanism allows NDT 9513727 to modulate receptor function and inhibit C5a-mediated signaling. nih.gov

The compound demonstrates significant selectivity for the human C5aR. tocris.comrndsystems.com In C5a competition radioligand binding experiments with human recombinant receptors, NDT 9513727 exhibited an IC₅₀ of 11.6 nM. nih.govcaymanchem.com Its potency is substantially lower at rat and mouse C5aRs, with IC₅₀ values exceeding 10 µM. tocris.comrndsystems.comcaymanchem.com However, it shows high affinity for macaque and gerbil receptors, with IC₅₀ values of 7.3 nM and 6.4 nM, respectively. caymanchem.com

NDT 9513727 effectively inhibits a range of C5a-stimulated cellular responses. nih.gov In the human monocytic cell line U937, it blocks the C5a-induced degranulation response with an IC₅₀ of 7.1 nM. tocris.comrndsystems.com Further studies have detailed its inhibitory effects on other key inflammatory processes, including Ca²⁺ mobilization, oxidative burst, chemotaxis, and the expression of the cell surface adhesion molecule CD11b, with IC₅₀ values ranging from 1.1 to 9.2 nM in various cell types. nih.govncats.ioresearchgate.net

Assay/TargetSpeciesIC₅₀ ValueReference
C5a Competition Radioligand BindingHuman11.6 nM nih.govcaymanchem.com
C5aR BindingMacaque7.3 nM caymanchem.com
C5aR BindingGerbil6.4 nM caymanchem.com
C5aR BindingRat> 10 µM tocris.comcaymanchem.com
C5aR BindingMouse> 10 µM tocris.comcaymanchem.com
Degranulation Response (U937 cells)Human7.1 nM tocris.comrndsystems.com
GTPγ[³⁵S] Binding (C5a-stimulated)Human9.2 nM researchgate.netresearchgate.net
GTPγ[³⁵S] Binding (basal)Human5.7 nM researchgate.net
General C5a-stimulated responses (Ca²⁺ mobilization, oxidative burst, chemotaxis, etc.)Human1.1 - 9.2 nM nih.govresearchgate.net

The inverse agonist properties of NDT 9513727 have been characterized through functional assays. nih.govncats.io In Sf9 cell membranes expressing the human C5aR, NDT 9513727 not only antagonized C5a-stimulated GTPγ[³⁵S] binding but also dose-dependently reduced the basal, agonist-independent activity of the receptor, reversing the signal below the baseline. researchgate.netresearchgate.net This demonstrates its ability to stabilize an inactive conformation of the C5aR. The IC₅₀ for inhibiting C5a-stimulated GTPγ[³⁵S] binding was 9.2 nM, while the IC₅₀ for reducing basal activity was 5.7 nM. researchgate.netresearchgate.net This contrasts with neutral antagonists, which only block agonist-induced activity back to the baseline level. researchgate.net

Interestingly, studies have shown that NDT 9513727 can act synergistically with other C5aR antagonists. researchgate.net For instance, when combined with the peptide antagonist PMX53, which binds at a different, orthosteric site, the two compounds enhance each other's antagonistic activity on C5aR signaling. nih.govresearchgate.net This highlights the complex nature of receptor modulation achievable through allosteric and orthosteric ligand interactions.

Cellular and Biochemical Mechanisms of Ndt 9513727 D9 Action

Impact on Intracellular Signaling Cascades Mediated by C5a Receptor Activation

NDT 9513727 exerts its inhibitory effects by directly interfering with the initial steps of C5a receptor signaling. The C5a receptor is a G protein-coupled receptor (GPCR), and its activation by the anaphylatoxin C5a triggers a cascade of intracellular events that are crucial for inflammatory responses. nih.gov

A fundamental step in C5aR signaling is the activation of associated heterotrimeric G proteins. This process can be monitored experimentally using the GTPγ[³⁵S] binding assay, which measures the exchange of GDP for the non-hydrolyzable GTP analog, GTPγ[³⁵S], upon receptor activation. nih.govnih.gov

NDT 9513727 has demonstrated potent modulation of this process. In studies using Sf9 cell membranes expressing the human C5aR along with G proteins, NDT 9513727 was shown to inhibit C5a-stimulated GTPγ[³⁵S] binding in a dose-dependent manner. researchgate.net The compound not only blocked the agonist-induced response but also reduced the basal, or constitutive, activity of the receptor below its baseline level. This reduction in basal signaling is a hallmark of an inverse agonist. researchgate.net The inhibitory concentration (IC₅₀) for this effect was determined to be 9.2 nM. nih.govresearchgate.netresearchgate.net This demonstrates that NDT 9513727 effectively uncouples the C5a receptor from its G protein signaling partners.

Table 1: Inhibition of C5a-Stimulated GTPγ[³⁵S] Binding by NDT 9513727

ParameterValueCell System
IC₅₀9.2 nMSf9 cell membranes expressing hC5aR

Following G protein activation, one of the key downstream events is the mobilization of intracellular calcium ([Ca²⁺]i). nih.gov This is a critical second messenger in many cellular activation processes. NDT 9513727 has been shown to be a potent inhibitor of C5a-induced calcium mobilization. nih.govmedchemexpress.com

In studies utilizing the human monocytic cell line U937, which endogenously expresses the C5a receptor, NDT 9513727 effectively blocked the transient increase in intracellular calcium stimulated by C5a. researchgate.net The compound exhibited a mean IC₅₀ value of 1.9 nM for the inhibition of this response, highlighting its high potency in a whole-cell system. researchgate.net This inhibition of calcium signaling is a direct consequence of its ability to block the initial G protein activation.

Table 2: Inhibition of C5a-Stimulated Intracellular Calcium Mobilization by NDT 9513727

ParameterValueCell System
IC₅₀1.9 nMU937 cells

Effects on Downstream Cellular Responses in Immune Cells

The modulation of proximal signaling events like G protein activation and calcium mobilization by NDT 9513727 translates into the suppression of various downstream cellular functions that are critical to the inflammatory process.

A primary function of C5a is to act as a potent chemoattractant, guiding immune cells such as neutrophils to sites of inflammation. guidetoimmunopharmacology.org This directed cell movement, or chemotaxis, is a C5aR-mediated process. Research has demonstrated that NDT 9513727 is a powerful inhibitor of this key inflammatory cell response. nih.gov It effectively blocks the chemotaxis of various immune cells towards a C5a gradient, with reported IC₅₀ values for this inhibition ranging from 1.1 to 9.2 nM. nih.govresearchgate.net

Upon activation by C5a, myeloid cells like neutrophils and monocytes unleash potent effector functions, including the respiratory or "oxidative" burst and the release of cytotoxic and pro-inflammatory molecules from intracellular granules (degranulation). nih.gov These processes are crucial for host defense but can also contribute to tissue damage in inflammatory diseases.

NDT 9513727 has been shown to significantly attenuate these C5a-stimulated responses. nih.govmedchemexpress.com Specifically, it inhibits the oxidative burst in myeloid cells. nih.gov Furthermore, in C5a-stimulated U937 cells, NDT 9513727 effectively blocks the degranulation response with an IC₅₀ of 7.1 nM. tocris.comrndsystems.com

For immune cells to migrate to inflammatory sites and interact with other cells, they must upregulate the expression of adhesion molecules on their surface. One such critical molecule on myeloid cells is CD11b (also known as Mac-1 or CR3), which is a component of the β2-integrin family. C5a stimulation leads to a rapid increase in the surface expression of CD11b on neutrophils. nih.gov

Table 3: Summary of IC₅₀ Values for NDT 9513727 Inhibition of Downstream Cellular Responses

Cellular ResponseIC₅₀ Range/ValueCell Type/System
Chemotaxis1.1 - 9.2 nMVarious Cell Types
Degranulation7.1 nMU937 Cells
CD11b Expression1.1 - 9.2 nMVarious Cell Types

Application of NDT 9513727-d9 in Primary Cell Cultures and Established Cell Lines for C5a Receptor Studies

The compound NDT 9513727, the non-deuterated form of this compound, has been extensively utilized in a variety of in vitro settings, including primary cell cultures and established cell lines, to elucidate its mechanism of action and functional profile as a C5a receptor (C5aR) antagonist. nih.govresearchgate.net These cellular and biochemical assays have been fundamental in characterizing it as a potent, selective, and competitive inverse agonist of the human C5aR. nih.govmedchemexpress.com

Research has demonstrated the efficacy of NDT 9513727 in inhibiting a range of C5a-stimulated cellular responses. nih.govncats.io Key functional assays have been conducted using various cell types, including primary human neutrophils and established cell lines such as U937 (a human monocyte-like cell line), HL-60 (a human promyelocytic leukemia cell line), and Chinese Hamster Ovary (CHO) cells engineered to express the C5a receptor. nih.govresearchgate.net For certain functional studies, U937 and HL-60 cells were differentiated using dibutyryl cAMP to enhance the expression and responsiveness of C5aR. researchgate.net

The inhibitory effects of the compound were quantified across several C5a-mediated pathways:

GTPγS Binding: In membranes from Sf9 cells co-expressing the human C5aR and relevant G-proteins, NDT 9513727 demonstrated inverse agonist properties by dose-dependently decreasing the baseline GTPγS binding signal. researchgate.net It also potently antagonized the signal induced by the C5a agonist. researchgate.net

Calcium (Ca2+) Mobilization: In differentiated U937 cells, NDT 9513727 effectively inhibited the intracellular calcium mobilization stimulated by recombinant human C5a (rhC5a). researchgate.netncats.io

Degranulation: The compound was shown to block the degranulation response in U937 cells stimulated with C5a. tocris.comrndsystems.comrndsystems.com

Oxidative Burst: Inhibition of the C5a-induced oxidative burst, a critical function of phagocytic cells, was observed in cellular assays. nih.govncats.io

Chemotaxis and CD11b Expression: The compound also impeded C5a-stimulated chemotaxis and the up-regulation of the adhesion molecule CD11b on the cell surface, which are crucial steps in the inflammatory response. nih.govncats.io

The potency of NDT 9513727 across these different cellular assays is a testament to its robust antagonistic activity at the C5a receptor. The half-maximal inhibitory concentrations (IC₅₀) from these studies consistently fall within the low nanomolar range, highlighting its high affinity and efficacy. nih.gov In competitive radioligand binding experiments using [¹²⁵I]C5a, NDT 9513727 displayed an IC₅₀ value of 11.6 nM. nih.govtocris.comrndsystems.com This body of research, conducted across a spectrum of relevant cell models, confirms the compound's role as a powerful tool for studying C5aR signaling and as a potential therapeutic agent for inflammatory diseases. nih.govncats.io

Interactive Data Table: In Vitro Activity of NDT 9513727 in Cellular Assays

Cell Type/SystemAssayIC₅₀ (nM)Reference
Human C5aR Membranes[¹²⁵I]C5a Competition Binding11.6 nih.govtocris.comrndsystems.com
Sf9 Cell Membranes (hC5aR)GTPγS Binding (Antagonism)9.2 ± 0.9 researchgate.net
Sf9 Cell Membranes (hC5aR)GTPγS Binding (Inverse Agonism)2.4 ± 0.8 researchgate.net
Differentiated U937 CellsC5a-Stimulated Degranulation7.1 tocris.comrndsystems.comrndsystems.com
Various Cell TypesC5a-Stimulated Responses (Overall Range)1.1 to 9.2 nih.gov

Preclinical in Vivo Studies Utilizing Ndt 9513727 As a Research Probe

Evaluation of NDT 9513727 in Animal Models of Complement-Mediated Biological Processes

In vivo research has been crucial in demonstrating the ability of NDT 9513727 to counteract the physiological effects of C5a, a potent inflammatory mediator of the complement system. nih.gov These studies have been conducted in species where the compound exhibits significant cross-reactivity, such as gerbils and non-human primates. nih.govuq.edu.au

Assessment in Models of C5a-Induced Neutropenia in Rodents and Primates

A key in vivo model used to assess the activity of C5aR antagonists is the C5a-induced transient neutropenia model. Intravenous administration of C5a leads to a rapid and profound decrease in circulating neutrophils, which is understood to be a result of neutrophil activation and sequestration in the pulmonary vasculature. nih.gov

NDT 9513727 has been shown to be highly effective in inhibiting C5a-induced neutropenia in both gerbils and cynomolgus macaques. nih.govncats.io In gerbils, NDT 9513727 demonstrated a dose-dependent inhibition of the neutropenic response to human C5a. nih.gov Similarly, in cynomolgus macaques, oral administration of NDT 9513727 effectively prevented the drop in neutrophil counts following a C5a challenge. nih.govncats.io These findings underscore the compound's potent in vivo antagonism of C5aR-mediated neutrophil responses.

Table 1: In vivo Efficacy of NDT 9513727 in C5a-Induced Neutropenia Models

Animal Model Effect of NDT 9513727 Reference
Gerbil Dose-dependent inhibition of human C5a-induced neutropenia. nih.gov
Cynomolgus Macaque Effective inhibition of C5a-induced neutropenia following oral administration. nih.govncats.io

Role of NDT 9513727 in Other Preclinical Models Elucidating C5a Receptor Function

Beyond the neutropenia model, the characterization of NDT 9513727 as a research probe has shed light on the broader role of the C5a receptor in inflammatory processes. In vitro studies have demonstrated that NDT 9513727 inhibits a range of C5a-stimulated responses, including intracellular calcium mobilization, oxidative burst, degranulation, and chemotaxis in various cell types. nih.govresearchgate.net The compound's inverse agonist activity, which reduces the basal signaling of the C5a receptor even in the absence of C5a, has also been a key finding from these preclinical investigations. nih.govresearchgate.net

While specific in vivo models exploring these other functions with NDT 9513727 are not as extensively detailed in the public domain, its efficacy in the neutropenia model provides strong evidence for its ability to modulate C5aR-driven pathological processes in vivo. The oral bioavailability of NDT 9513727 further enhances its utility as a research tool for dissecting the role of the C5a-C5aR axis in various disease models. nih.gov

Pharmacodynamic Biomarkers of NDT 9513727-d9 Activity in Preclinical Models

No publicly available research data was found specifically for the deuterated compound this compound. The following information is based on studies with NDT 9513727.

Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and understanding the dose-response relationship of a drug in vivo. For C5a receptor antagonists like NDT 9513727, several potential PD biomarkers have been identified through preclinical research.

The most direct pharmacodynamic marker of NDT 9513727 activity is the inhibition of C5a-induced neutropenia, as detailed in the section above. This provides a clear and quantifiable measure of the compound's ability to block the physiological effects of C5aR activation on neutrophils in the whole animal. nih.gov

Another important biomarker is the modulation of cell surface adhesion molecules on neutrophils. C5a is known to upregulate the expression of CD11b (also known as Mac-1) on neutrophils, which is critical for their adhesion to the endothelium and subsequent tissue infiltration. In vitro studies have confirmed that NDT 9513727 inhibits C5a-induced CD11b expression. nih.govncats.io Measuring the levels of CD11b on circulating neutrophils in preclinical models following NDT 9513727 administration and a C5a challenge could serve as a valuable PD biomarker of target engagement.

Furthermore, the measurement of downstream inflammatory mediators, such as tumor necrosis factor (TNF), which can be released upon C5a stimulation, could also function as a pharmacodynamic biomarker. nih.gov The ability of a C5aR antagonist to suppress the C5a-induced release of such cytokines would provide further evidence of its in vivo activity. nih.gov

Table 2: Potential Pharmacodynamic Biomarkers for NDT 9513727

Biomarker Description Relevance Reference
Circulating Neutrophil Count Measurement of the prevention of C5a-induced transient neutropenia. Direct measure of in vivo efficacy. nih.gov
Neutrophil CD11b Expression Quantification of the inhibition of C5a-induced upregulation of this adhesion molecule. Marker of target engagement and inhibition of neutrophil activation. nih.govncats.io
Plasma Cytokine Levels (e.g., TNF) Measurement of the suppression of C5a-induced inflammatory cytokine release. Indicator of downstream anti-inflammatory effects. nih.gov

Comparative Pharmacological Profiling of this compound with Other C5a Receptor Modulators in Animal Studies

No publicly available research data was found specifically for the deuterated compound this compound. The following information is based on studies with NDT 9513727.

The preclinical development of NDT 9513727 has allowed for its pharmacological profile to be compared with other C5a receptor modulators, primarily in in vitro settings.

One key comparator is the peptide antagonist AcF[OPdChaWr]. In a GTP[γS] binding assay, which measures receptor activation, NDT 9513727 demonstrated inverse agonist properties by reducing the basal signaling of the C5a receptor. In contrast, AcF[OPdChaWr] acted as a neutral antagonist, blocking C5a-stimulated activation without affecting the receptor's basal activity. researchgate.net This highlights a fundamental mechanistic difference between these two types of C5aR inhibitors.

Other C5a receptor antagonists that have been extensively studied in animal models include the cyclic peptides PMX53 and PMX205. nih.govacs.org These compounds have been evaluated for their ability to inhibit C5a-mediated neutrophilia and cytokine production in mice. nih.gov While a head-to-head in vivo comparison with NDT 9513727 has not been published, the collective data from these studies contribute to a broader understanding of how different C5aR modulators behave in preclinical models of inflammation.

Table 3: Comparative Profile of NDT 9513727 and Other C5a Receptor Modulators

Compound Type Key Differentiating Features Reference
NDT 9513727 Small molecule inverse agonist Orally bioavailable; reduces basal C5aR activity; selective for human, primate, and gerbil receptors. nih.govresearchgate.net
AcF[OPdChaWr] Peptide neutral antagonist Blocks C5a binding without affecting basal receptor activity. researchgate.net
W-54011 Small molecule antagonist Another well-characterized small molecule C5aR antagonist. uq.edu.au
PMX53 / PMX205 Cyclic peptide antagonists Extensively studied in murine models of inflammation; varying pharmacokinetic profiles. nih.govacs.org

Structural Biology and Computational Insights into Ndt 9513727 D9 Interactions

X-ray Crystallography and Cryo-Electron Microscopy Studies of C5a Receptor-NDT 9513727 Complexes

The atomic-level understanding of how NDT 9513727 interacts with the C5a receptor has been significantly advanced by X-ray crystallography. Groundbreaking studies have successfully determined the crystal structure of a thermostabilized human C5aR1 in complex with NDT 9513727. nih.govnih.gov These studies revealed that NDT 9513727 binds to an extra-helical site, located outside the main transmembrane helical bundle of the receptor. nih.govmdpi.com This was a significant finding, as it demonstrated a distinct mechanism of action compared to orthosteric ligands that bind within the helical bundle.

The binding site for NDT 9513727 is situated in a hydrophobic pocket formed by transmembrane helices TM3, TM4, and TM5. nih.gov One of the most critical interactions identified is between the antagonist and the residue Tryptophan 213 (Trp2135.49) in TM5 of the receptor. nih.gov This specific interaction is believed to be a key determinant of the compound's high selectivity for the primate and gerbil C5aR1 over its rodent counterparts. nih.govmdpi.com The crystal structures have provided a static yet high-resolution snapshot of this crucial ligand-receptor interaction, forming the basis for further computational and medicinal chemistry efforts.

To date, there are no published cryo-electron microscopy (cryo-EM) studies specifically detailing the structure of the C5aR1 in complex with NDT 9513727. While cryo-EM has been instrumental in revealing the architecture of the C5aR1 bound to its endogenous ligand C5a and coupled to a G protein, similar studies with small molecule antagonists like NDT 9513727 have not been reported. rcsb.org

Table 1: Crystallographic Data for C5aR1 in Complex with NDT 9513727

ParameterDetailsReference
PDB ID5O9H nih.gov
Resolution2.7 Å nih.gov
Receptor ConstructThermostabilized C5aR1 (C5aR1 StaR) nih.gov
LigandNDT9513727 nih.gov
Key Interacting ResiduesTrp2135.49 nih.gov
Binding Site LocationExtra-helical, between TM3, TM4, and TM5 nih.gov

Molecular Docking and Dynamics Simulations of Ligand-Receptor Binding Mechanisms

To complement the static picture provided by X-ray crystallography, molecular docking and dynamics simulations have been employed to investigate the dynamic nature of the NDT 9513727-C5aR1 interaction. nih.govresearchgate.net Molecular docking studies, often performed in conjunction with crystallographic analysis, help to predict and rationalize the binding pose of the ligand within the receptor's binding pocket. nih.gov These computational models have corroborated the extra-helical binding site identified in the crystal structure.

Molecular dynamics (MD) simulations have provided further insights into the stability of the NDT 9513727-C5aR1 complex and the conformational changes induced by ligand binding. researchgate.net Simulations of wild-type C5aR1 with NDT 9513727 have shown that the ligand remains stably bound in its pocket over the simulation time course. researchgate.net These simulations also help to understand the inverse agonist activity of NDT 9513727, suggesting that its binding stabilizes a conformation of the receptor that is incompatible with G protein activation. nih.gov Furthermore, MD simulations have been used to explore the impact of mutations, such as at the key Trp213 residue, on ligand binding and receptor stability, further confirming the importance of this residue for the high-affinity interaction. researchgate.net

Computational Approaches to Elucidating Structure-Activity Relationships of NDT 9513727-d9 Analogues

The detailed structural and computational data available for NDT 9513727 provides a robust framework for understanding the structure-activity relationships (SAR) of its analogs. While specific SAR studies on this compound are not extensively published, the principles derived from its parent compound are directly applicable. The core imidazole (B134444) scaffold and its substituents are crucial for the observed activity. nih.gov

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be utilized to correlate the chemical structures of a series of analogs with their biological activities. nih.govnih.gov For the NDT 9513727 series, key structural features for potent C5aR1 antagonism would include:

The Imidazole Core: This central heterocyclic ring serves as a rigid scaffold to orient the other functional groups. nih.gov

The Two Phenyl Groups: These aromatic rings are involved in crucial π-π stacking or hydrophobic interactions within the binding site. nih.gov

The N,N-bis(1,3-benzodioxol-5-ylmethyl)methanamine Moiety: This part of the molecule extends into a specific sub-pocket and forms key interactions, including those that determine species selectivity. nih.govnih.gov

By systematically modifying these components and using computational models to predict the impact on binding affinity and activity, researchers can design more potent and selective analogs. The deuteration in this compound is a specific modification aimed at altering the metabolic profile of the compound rather than its direct binding affinity.

Rational Design Strategies for Novel C5a Receptor Ligands Based on this compound Structural Information

The structural information gleaned from the C5aR1-NDT 9513727 complex is a powerful tool for the rational design of new C5a receptor ligands. nih.gov The knowledge of the extra-helical binding site opens up new avenues for designing allosteric modulators with potentially improved pharmacological profiles compared to orthosteric antagonists.

Rational design strategies based on this structural information include:

Fragment-Based Drug Discovery: Using the crystal structure, small chemical fragments can be computationally or experimentally screened for their ability to bind to different sub-pockets of the allosteric site. These fragments can then be grown or linked together to create novel, high-affinity ligands.

Structure-Based Virtual Screening: Large chemical libraries can be computationally screened against the three-dimensional structure of the NDT 9513727 binding site to identify new chemical scaffolds that are predicted to bind with high affinity.

Optimization of Existing Scaffolds: The detailed understanding of the key interactions between NDT 9513727 and C5aR1 allows for the targeted modification of the NDT 9513727 scaffold to improve properties such as potency, selectivity, and pharmacokinetic parameters. For instance, modifications can be designed to enhance the interaction with Trp213 or to explore other nearby residues to form additional favorable contacts.

By leveraging these computational and structural insights, the development of the next generation of C5a receptor antagonists can be accelerated, leading to new therapeutic options for a range of inflammatory diseases.

Unraveling the Analytical Profile of this compound: A Methodological Overview

In the landscape of contemporary pharmacological research, the precise and accurate characterization of novel chemical entities is paramount. This article delves into the analytical and bioanalytical methodologies integral to the research and development of this compound, a deuterated analog of the potent C5a receptor inverse agonist, NDT 9513727. The focus remains strictly on the scientific methods employed to quantify, characterize, and assess the purity and stability of this compound, providing a foundational understanding for its application in research settings.

Future Directions and Unexplored Research Avenues for Ndt 9513727 D9

Investigation of Novel C5a Receptor-Mediated Signaling Pathways Modulated by NDT 9513727-d9

The primary role of the C5a receptor is to sense the potent pro-inflammatory anaphylatoxin C5a, a key component of the complement system. nih.gov Activation of C5aR by C5a triggers a cascade of intracellular events, including G protein activation, calcium mobilization, and the promotion of cellular responses like chemotaxis, degranulation, and oxidative burst in immune cells such as neutrophils. nih.govncats.io NDT 9513727 has been shown to be a potent inhibitor of these classical C5a-stimulated responses. nih.gov

Future research involving this compound could focus on uncovering novel or less-characterized C5aR signaling pathways. As a deuterated analog, this compound may exhibit altered pharmacokinetic and pharmacodynamic properties, potentially allowing for more sustained or nuanced modulation of C5aR activity. This could be instrumental in studying long-term signaling events or pathways that are not readily apparent with the non-deuterated parent compound. For instance, investigations could explore the impact of prolonged C5aR inhibition by this compound on gene transcription profiles in inflammatory cells or its influence on the cross-talk between C5aR and other cell surface receptors involved in immune regulation.

Potential for this compound in Understanding Receptor Biased Agonism and Allosteric Sites

NDT 9513727 is characterized as both an inverse agonist and a negative allosteric modulator (NAM) of the C5a receptor. sci-hub.serndsystems.com This dual functionality makes its deuterated counterpart, this compound, a valuable probe for exploring the concepts of biased agonism and allosteric modulation at the C5aR.

Inverse agonism, a form of biased agonism, is the ability of a ligand to reduce the basal, or constitutive, activity of a receptor in the absence of an agonist. NDT 9513727 has demonstrated this property by decreasing the baseline GTPγS binding to the C5aR, a measure of receptor activity. researchgate.net This is in contrast to neutral antagonists which only block the action of an agonist. researchgate.net

Furthermore, structural studies have revealed that NDT 9513727 binds to an allosteric site on the C5aR, distinct from the binding site of the endogenous ligand C5a. sci-hub.se This allosteric binding pocket is located within the transmembrane helical bundle of the receptor. sci-hub.se The binding of NDT 9513727 to this site induces a conformational change in the receptor that prevents its activation.

The use of this compound in future studies could help to further elucidate the structural basis of biased agonism and allosteric modulation at the C5aR. By comparing the effects of the deuterated and non-deuterated compounds on different signaling outputs of the receptor (e.g., G protein coupling vs. β-arrestin recruitment), researchers could gain a more detailed understanding of how allosteric modulators can preferentially regulate specific downstream pathways.

Table 1: Inhibitory Activity of NDT 9513727 on C5a-Stimulated Responses

Cellular Response Cell Type IC₅₀ (nM)
GTPγS Binding Sf9 cells expressing hC5aR 9.2
Ca²⁺ Mobilization U937 cells 1.1
Oxidative Burst Human neutrophils 3.2
Degranulation U937 cells 7.1
CD11b Expression Human neutrophils 3.2
Chemotaxis Human neutrophils 3.2

Data sourced from Brodbeck et al. (2008) nih.gov

Development of Advanced Pharmacological Tools Derived from this compound

The unique properties of this compound make it an excellent starting point for the development of more advanced pharmacological tools. The stable isotope labeling inherent in the deuterated structure can be advantageous in certain experimental setups, but further modifications could yield probes with broader applications.

For example, the scaffold of this compound could be chemically modified to create photoaffinity labels. These are powerful tools that, upon photoactivation, can form a covalent bond with their target receptor. nih.govnih.gov A photoaffinity label derived from this compound would allow for the irreversible labeling of the C5aR, facilitating studies on receptor trafficking, turnover, and interactions with other proteins.

Similarly, the addition of a fluorescent moiety to the this compound structure could generate fluorescent probes. bio-techne.com Such probes would enable the direct visualization of the C5aR in living cells using techniques like fluorescence microscopy and flow cytometry. This would be invaluable for studying the cellular and subcellular distribution of the receptor in real-time and how it changes in response to various stimuli.

This compound as a Probe for Deeper Understanding of Innate Immunity and Inflammatory Signaling Networks

The C5a-C5aR axis is a critical component of the innate immune system and plays a central role in a wide range of inflammatory diseases. nih.gov The specificity and potency of NDT 9513727 make its deuterated form, this compound, an ideal probe for dissecting the intricate signaling networks that govern innate immunity and inflammation.

By selectively blocking C5aR signaling, this compound can be used in cellular and animal models of inflammatory diseases to pinpoint the specific contribution of the C5a-C5aR axis to the disease pathology. For example, it could be used to investigate the role of C5a in neutrophil recruitment and activation during bacterial infections, or its contribution to the chronic inflammation observed in autoimmune disorders.

Furthermore, this compound can be employed in high-content screening assays to analyze the interplay between C5aR signaling and other inflammatory pathways. nih.gov By observing how the inhibition of C5aR with this compound affects the activation of signaling molecules like NF-κB, JNK, and p38, researchers can build a more comprehensive map of the inflammatory signaling network. nih.gov The potential for altered pharmacokinetics with the deuterated form may offer advantages in long-term studies of chronic inflammatory conditions.

Q & A

Q. What are the primary methodologies for identifying and characterizing "NDT 9513727-d9" in experimental settings?

To ensure accurate identification, researchers should employ spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. Characterization protocols must include elemental analysis and crystallography for novel compounds, with cross-referencing against established databases . For reproducibility, detailed experimental conditions (e.g., solvent systems, temperature gradients) should align with standardized reporting guidelines, as outlined in preclinical study protocols .

Q. What are the key physicochemical properties of "this compound" relevant to hypothesis-driven research?

Critical properties include solubility profiles (aqueous vs. organic solvents), thermal stability (DSC/TGA data), and reactivity under varying pH conditions. Researchers should reference tabulated data from peer-reviewed studies (e.g., Table 2 in for mechanical properties) and validate findings against controlled experimental replicates .

Q. How can researchers design synthesis protocols for "this compound" to ensure scalability and reproducibility?

Synthesis routes must prioritize step-by-step optimization, including catalyst selection, reaction time, and yield calculations. For novel derivatives, protocols should adhere to the Beilstein Journal’s guidelines: document at least five compounds in the main text, with additional syntheses in supplementary materials . Include failure analyses (e.g., side reactions) to preempt reproducibility issues .

Advanced Research Questions

Q. What experimental design strategies minimize bias when studying "this compound"’s stability under environmental stressors?

Use factorial design (e.g., Response Surface Methodology) to assess interactions between variables like temperature, humidity, and light exposure. Incorporate negative controls and blinded analysis to reduce observer bias. Reference ANOVA tables (e.g., Table 9 in ) to quantify variance and validate model adequacy . For longitudinal studies, pre-register protocols to align with NSF grant requirements for hypothesis-driven research .

Q. How should researchers resolve contradictions in data on "this compound"’s bioactivity across different assays?

Apply triangulation: cross-validate results using orthogonal methods (e.g., in vitro vs. in vivo models) and meta-analysis of existing literature. Discrepancies may arise from assay sensitivity thresholds or compound degradation; include stability tests (HPLC purity checks) in all experimental runs . For statistical reconciliation, use effect size metrics (Cohen’s d) rather than p-values alone .

Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships of "this compound"?

Implement mixed-effects models or machine learning algorithms (e.g., random forests) to handle heteroscedasticity. For validation, compare predicted vs. actual response curves (see Figure 7 in ) and report confidence intervals . Ensure raw data is archived with metadata (e.g., instrument calibration logs) to support secondary analyses .

Q. How can researchers address reproducibility challenges in multi-institutional studies involving "this compound"?

Standardize protocols via collaborative frameworks (e.g., SOPs shared via open repositories) and use inter-laboratory calibration materials. Document deviations in supplementary files and apply consensus criteria for data inclusion/exclusion . For funding alignment, reference NSF guidelines requiring detailed methodological transparency in joint research proposals .

Q. What methodologies integrate multi-modal data (e.g., spectroscopic, genomic) to elucidate "this compound"’s mechanism of action?

Employ systems biology approaches: combine omics datasets (transcriptomics, proteomics) with cheminformatics tools (molecular docking simulations). Use PCA or PLS-DA to identify covarying biomarkers and reduce dimensionality. For rigor, predefine hypothesis trees to avoid data dredging .

Methodological Best Practices

  • Data Collection : Prioritize primary sources (peer-reviewed journals, government databases) over aggregators. Cross-check findings against raw datasets (e.g., Table 3 in for aggregate characteristics) .
  • Ethical Compliance : Obtain institutional review for preclinical studies and disclose conflicts of interest per the Beilstein Journal’s author statements .
  • Dissemination : Structure papers with clear research questions, methods, and replication steps (e.g., "Materials and Methods" subsections per ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.